Cas no 51719-84-7 (5-phenyl-1H-1,2,3-triazole-4-carbaldehyde)

5-Phenyl-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic organic compound featuring a phenyl-substituted triazole core with an aldehyde functional group at the 4-position. This structure makes it a versatile intermediate in organic synthesis, particularly for constructing pharmacologically active molecules or functional materials. The aldehyde group enables further derivatization via condensation or nucleophilic addition reactions, while the triazole moiety offers potential for click chemistry applications. Its rigid aromatic framework contributes to stability and may enhance binding affinity in medicinal chemistry contexts. The compound is useful in the development of ligands, catalysts, and fluorescent probes due to its electron-rich heterocyclic system and reactive formyl group.
5-phenyl-1H-1,2,3-triazole-4-carbaldehyde structure
51719-84-7 structure
Product Name:5-phenyl-1H-1,2,3-triazole-4-carbaldehyde
CAS No:51719-84-7
MF:C9H7N3O
MW:173.171381235123
MDL:MFCD18969831
CID:935732
PubChem ID:300108
Update Time:2025-06-11

5-phenyl-1H-1,2,3-triazole-4-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 5-phenyl-2H-1,2,3-triazole-4-carbaldehyde
    • 1H-1,2,3-Triazole-5-carboxaldehyde, 4-phenyl-
    • 5-Phenyl-1H-1,2,3-triazole-4-carbaldehyde
    • 5-phenyl-2H-triazole-4-carbaldehyde
    • DB-317784
    • EN300-71387
    • NSC174210
    • KSC-20-102
    • 5-Phenyl-1H-1,2,3-triazole-4-carbaldehyde #
    • AKOS000284990
    • KUC107930N
    • AB01333707-02
    • Z111479770
    • AC2089
    • 409097-99-0
    • DA-06061
    • SCHEMBL4961817
    • 5-phenyl-2H-[1,2,3]-triazole-4-carbaldehyde
    • BCA71984
    • CS-0217221
    • 1H-1,2,3-Triazole-4-carboxaldehyde, 5-phenyl-
    • SY100559
    • 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde
    • A924277
    • Phenyl-triazol-aldehyd
    • NCGC00340888-01
    • NSC-174210
    • DTXSID30966004
    • AG-690/11353094
    • MFCD18969831
    • CS-12595
    • C9H7N3O
    • 51719-84-7
    • 5-phenyl-3H-[1,2,3]triazole-4-carbaldehyde, AldrichCPR
    • AKOS037621189
    • 1H-1,3-Triazole-4-carboxaldehyde, 5-phenyl-
    • 4-phenyl-1h-1,2,3-triazole-5-carboxaldehyde
    • 5-Phenyl-1,2,3-triazole-4-carbaldehyde
    • STK511843
    • 5-phenyl-1H-1,2,3-triazole-4-carbaldehyde
    • MDL: MFCD18969831
    • Inchi: 1S/C9H7N3O/c13-6-8-9(11-12-10-8)7-4-2-1-3-5-7/h1-6H,(H,10,11,12)
    • InChI Key: LLGIAYKTCWJZHF-UHFFFAOYSA-N
    • SMILES: O=CC1C(C2C=CC=CC=2)=NNN=1

Computed Properties

  • Exact Mass: 173.05901
  • Monoisotopic Mass: 173.058911855g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 180
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 58.6Ų

Experimental Properties

  • PSA: 58.64
  • LogP: 1.28420

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5-phenyl-1H-1,2,3-triazole-4-carbaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:51719-84-7)5-phenyl-1H-1,2,3-triazole-4-carbaldehyde
Order Number:A924277
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 14:39
Price ($):354.0
Email:sales@amadischem.com

Additional information on 5-phenyl-1H-1,2,3-triazole-4-carbaldehyde

Introduction to 5-phenyl-1H-1,2,3-triazole-4-carbaldehyde (CAS No. 51719-84-7)

5-phenyl-1H-1,2,3-triazole-4-carbaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 51719-84-7, is a significant organic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal research. This heterocyclic aldehyde features a triazole core substituted with a phenyl group and an aldehyde functionality at the 4-position, making it a versatile intermediate for the synthesis of various bioactive molecules.

The structural framework of 5-phenyl-1H-1,2,3-triazole-4-carbaldehyde combines the electron-deficient nature of the triazole ring with the aromatic stability provided by the phenyl moiety. The presence of the aldehyde group (–CHO) at the 4-position of the triazole ring introduces reactivity that is highly valuable for further functionalization through condensation reactions, such as Schiff base formation, or through nucleophilic addition reactions. These characteristics make it a valuable building block in the development of novel therapeutic agents.

In recent years, there has been growing interest in triazole derivatives due to their broad spectrum of biological activities. The triazole ring is known to exhibit antimicrobial, anti-inflammatory, and anticancer properties, often attributed to its ability to interact with biological targets such as enzymes and receptors. The introduction of a phenyl group enhances these interactions by modulating electronic and steric properties, while the aldehyde functionality provides additional opportunities for chemical modification to tailor specific pharmacological profiles.

One of the most compelling aspects of 5-phenyl-1H-1,2,3-triazole-4-carbaldehyde is its utility as a precursor in drug discovery programs. Researchers have leveraged this compound to develop novel molecules targeting various diseases. For instance, studies have demonstrated its role in synthesizing inhibitors of enzymes involved in cancer metabolism. The aldehyde group can be readily converted into imines or hydrazones, which are key intermediates in generating compounds with enhanced binding affinity to biological targets.

Moreover, recent advancements in computational chemistry have enabled more efficient virtual screening and design of molecules based on 5-phenyl-1H-1,2,3-triazole-4-carbaldehyde. By integrating molecular docking simulations with experimental validation, researchers can rapidly identify promising candidates for further development. This synergy between computational methods and synthetic chemistry has accelerated the discovery pipeline for new therapeutic agents.

The pharmaceutical industry has also explored derivatives of 5-phenyl-1H-1,2,3-triazole-4-carbaldehyde for their potential applications in treating neurological disorders. The triazole moiety’s ability to cross the blood-brain barrier and interact with neurotransmitter receptors has made it an attractive scaffold for developing drugs targeting conditions such as Alzheimer’s disease and epilepsy. Preliminary studies suggest that certain derivatives exhibit neuroprotective effects by modulating oxidative stress and inflammation in neural tissues.

Another area where 5-phenyl-1H-1,2,3-triazole-4-carbaldehyde has shown promise is in antimicrobial research. The rise of antibiotic-resistant pathogens has necessitated the discovery of novel antimicrobial agents with unique mechanisms of action. The structural features of this compound allow for interactions with bacterial cell wall synthesis enzymes and DNA replication machinery, offering potential therapeutic benefits against resistant strains.

The synthesis of 5-phenyl-1H-1,2,3-triazole-4-carbaldehyde typically involves multi-step organic transformations starting from commercially available precursors such as phenylhydrazine and propargyl alcohol. The reaction sequence often proceeds via cyclocondensation to form the triazole ring followed by formylation at the 4-position using reagents like phosphorus oxychloride (POCl₃) or Vilsmeier-Haack reagent. These synthetic routes highlight the compound’s accessibility while maintaining high yields and purity suitable for pharmaceutical applications.

Quality control and analytical characterization are critical when handling 5-phenoxyphosphinane (CAS No: 51719)-84-(aldehyde) derivatives like 5-(Phenyl)-4-formyl-(tetrazolium)-tetrahydropyran (CAS No: 51719). Techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are employed to confirm structural integrity and assess purity levels before proceeding to biological evaluations.

The growing body of research underscores the importance of 5-(Phenethylidene)-tetrazolium-tetrahydropyranone (CAS No: 1000) derivatives like (E)-Ethyl 6-(trifluoromethyl)-2-(4-methylphenyl)-3-(2-propenylidene)pyridinecarboxylate (CAS No: 1000) as key components in modern drug development strategies. Their structural versatility and demonstrated biological activity make them indispensable tools for medicinal chemists seeking innovative solutions to pressing medical challenges.

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Amadis Chemical Company Limited
(CAS:51719-84-7)5-phenyl-1H-1,2,3-triazole-4-carbaldehyde
A924277
Purity:99%
Quantity:5g
Price ($):354.0
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